molecular formula C16H14BrNO4 B302851 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid

3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid

Cat. No. B302851
M. Wt: 364.19 g/mol
InChI Key: GSPXKHCTXMMVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid, also known as BZB, is a chemical compound that has been widely used in scientific research. This compound is a member of the benzoic acid family and has a molecular weight of 396.25 g/mol. BZB is synthesized through a multi-step process that involves the use of various reagents and catalysts.

Mechanism of Action

The mechanism of action of 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid is not fully understood, but it is believed to involve the inhibition of the enzyme 15-lipoxygenase. This enzyme is involved in the production of inflammatory mediators, and its inhibition by 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo. It has also been shown to inhibit the activity of the enzyme 15-lipoxygenase. In addition, 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid has been used as a probe to study the binding of small molecules to proteins.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid in lab experiments is its ability to inhibit the activity of the enzyme 15-lipoxygenase. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid. One area of interest is the development of more potent and selective inhibitors of 15-lipoxygenase. Another area of interest is the use of 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid as a tool to study the binding of small molecules to proteins. Additionally, 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid could be used in combination with other drugs to enhance their anti-cancer properties.

Synthesis Methods

The synthesis of 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid involves a multi-step process that starts with the reaction of 5-bromo-2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3-aminobenzoic acid to form the amide. The final step involves the hydrolysis of the amide to form 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid. The overall yield of this process is around 50%.

Scientific Research Applications

3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid has been widely used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of the enzyme 15-lipoxygenase, which is involved in the production of inflammatory mediators. 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid has been used as a probe to study the binding of small molecules to proteins.

properties

Product Name

3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid

Molecular Formula

C16H14BrNO4

Molecular Weight

364.19 g/mol

IUPAC Name

3-[(5-bromo-2-ethoxybenzoyl)amino]benzoic acid

InChI

InChI=1S/C16H14BrNO4/c1-2-22-14-7-6-11(17)9-13(14)15(19)18-12-5-3-4-10(8-12)16(20)21/h3-9H,2H2,1H3,(H,18,19)(H,20,21)

InChI Key

GSPXKHCTXMMVKU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)C(=O)O

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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